molecular formula C15H16O5S B1521612 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid CAS No. 1094269-20-1

3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid

Cat. No. B1521612
M. Wt: 308.4 g/mol
InChI Key: PIGWWANWXJCAGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid, also known as Sulfamethoxazole, is a well-known sulfonamide antibiotic used to treat a wide range of bacterial infections1. It is available for pharmaceutical testing2.



Synthesis Analysis

The synthesis analysis of this compound involves various techniques such as NMR, HPLC, LC-MS, UPLC, and more3. However, the specific synthesis process is not detailed in the available resources.



Molecular Structure Analysis

The molecular formula of this compound is C15H16O5S, and it has a molecular weight of 308.4 g/mol1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. However, it is known to be used in pharmaceutical testing2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. However, its molecular formula and weight have been identified1.


Scientific Research Applications

Synthesis and Functionalization of Furan Derivatives

The compound 3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid is related to various furan derivatives which are synthesized for different applications in scientific research. For instance:

Safety And Hazards

The safety information for this compound is available and includes documentation regarding its use, including NMR, HPLC, LC-MS, UPLC, and more3. However, the specific hazards associated with this compound are not detailed in the available resources.


Future Directions

The future directions for this compound are not detailed in the available resources. However, given its use in pharmaceutical testing2, it may have potential applications in the development of new antibiotics or treatments for bacterial infections.


Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-[(4-propan-2-ylphenyl)sulfonylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-10(2)11-3-5-13(6-4-11)21(18,19)9-12-7-8-20-14(12)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGWWANWXJCAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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